1-{[(5-Bromothiophen-2-yl)methyl]amino}propan-2-ol
Description
1-{[(5-Bromothiophen-2-yl)methyl]amino}propan-2-ol is a β-amino alcohol derivative featuring a 5-bromothiophene moiety linked to a propan-2-ol backbone via a methylamino group. This compound has been cataloged as a heterocyclic building block in pharmaceutical research, though its specific biological activities remain less documented compared to structurally related analogs .
Properties
Molecular Formula |
C8H12BrNOS |
|---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
1-[(5-bromothiophen-2-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C8H12BrNOS/c1-6(11)4-10-5-7-2-3-8(9)12-7/h2-3,6,10-11H,4-5H2,1H3 |
InChI Key |
VAIWJBKVLNQQDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=C(S1)Br)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[(5-Bromothiophen-2-yl)methyl]amino}propan-2-ol typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Alkylation: The brominated thiophene is then subjected to alkylation with a suitable alkylating agent to introduce the methyl group.
Amination: The resulting intermediate is reacted with an amine, such as methylamine, to form the amino derivative.
Hydroxylation: Finally, the amino derivative undergoes hydroxylation to introduce the propanol moiety, yielding the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to improve efficiency.
Chemical Reactions Analysis
1-{[(5-Bromothiophen-2-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to a secondary or tertiary amine using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[(5-Bromothiophen-2-yl)methyl]amino}propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-{[(5-Bromothiophen-2-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and amino group are key functional groups that contribute to its reactivity and potential biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 1-{[(5-Bromothiophen-2-yl)methyl]amino}propan-2-ol and related β-amino alcohol derivatives.
Table 1: Structural and Functional Comparison of Selected β-Amino Alcohol Derivatives
Key Structural and Functional Differences
Substituent Effects on Reactivity and Binding: The 5-bromothiophene group in the target compound provides a steric and electronic profile distinct from 5-methylthiophene (), which lacks the electron-withdrawing bromine atom. This difference may influence binding to hydrophobic pockets in enzymes or receptors . Compounds like CHJ04091–CHJ04097 () incorporate diethylaminoethoxy and methoxybenzyl groups, enhancing solubility and enabling interactions with cationic residues in targets like Sphk1 .
Yields for synthesized analogs range from 82–87% (), suggesting efficient synthetic routes for β-amino alcohols with complex substituents .
Biological Activity: Sphk1 Inhibitors: Compounds like CHJ04091 and CHJ04097 show potent Sphk1 inhibition, attributed to their phenoxy and cationic side chains, which mimic sphingosine substrates . AMPK Activators: Compounds 24–27 () activate AMPK via pentafluorosulfanylphenoxy and chlorobenzyl groups, highlighting the role of electronegative substituents in metabolic regulation .
Purity and Pharmaceutical Relevance :
- High purity (>99% for Compound 26 ) is critical for pharmaceutical applications, reducing off-target effects . The target compound’s suitability for drug development depends on similar quality control standards.
Biological Activity
1-{[(5-Bromothiophen-2-yl)methyl]amino}propan-2-ol, also known by its CAS number 1153387-95-1, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 250.15 g/mol. It features a thiophene ring substituted with a bromine atom and an amino alcohol functional group.
Antihypertensive Effects
Research indicates that compounds similar to this compound may exhibit antihypertensive properties. For instance, derivatives of thiophene have shown significant activity in inhibiting angiotensin II receptors, which are critical in regulating blood pressure. A study demonstrated that certain thiophene derivatives could lower blood pressure in a dose-dependent manner by non-competitively inhibiting AT1 receptors .
Anti-inflammatory Activity
Thiophene derivatives have also been studied for their anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in treating inflammatory diseases . The anti-inflammatory activity is often attributed to the ability of these compounds to modulate signaling pathways involved in inflammation.
Antiviral Properties
There is emerging evidence that certain thiophene-based compounds possess antiviral activities. For example, some derivatives have been found to inhibit viral RNA synthesis, particularly against RNA viruses such as the human cytomegalovirus . This suggests that this compound may have similar antiviral potential, warranting further investigation.
Study on Antihypertensive Activity
A recent study focused on synthesizing and evaluating the biological effects of various thiophene derivatives, including those structurally related to this compound. The results indicated that certain compounds exhibited significant reductions in systolic blood pressure when tested in vivo .
In Vitro Studies on Inflammation
In vitro studies have shown that thiophene derivatives can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. These findings suggest a mechanism through which this compound might exert its anti-inflammatory effects .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
